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Compound of Interest

Compound Name:
(E)-3-(dimethylamino)-1-

phenylprop-2-en-1-one

Cat. No.: B075690 Get Quote

An In-Depth Technical Guide to the FT-IR Analysis of (E)-3-(dimethylamino)-1-phenylprop-2-
en-1-one

Abstract
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is a β-enaminone, a class of organic

compounds characterized by a conjugated N-C=C-C=O system.[1] This structural motif imparts

unique electronic and reactive properties, making it a valuable building block in organic

synthesis and a scaffold of significant interest in medicinal chemistry for the development of

novel therapeutic agents, including potential antimicrobial and anticancer drugs.[1] Fourier-

Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the

structural elucidation and quality control of such compounds. It provides a rapid, non-

destructive, and highly specific molecular fingerprint, allowing for the unambiguous

identification of key functional groups. This guide offers a comprehensive, in-depth exploration

of the FT-IR analysis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, tailored for

researchers and drug development professionals. We will delve into the causality behind

experimental choices, provide validated protocols for sample preparation, and present a

detailed interpretation of the compound's infrared spectrum, grounded in authoritative

spectroscopic principles.
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A thorough FT-IR analysis begins with a fundamental understanding of the molecule's

structure. The IUPAC name for the compound is (E)-3-(dimethylamino)-1-phenylprop-2-en-1-
one, with the molecular formula C₁₁H₁₃NO.[1][2] Its structure is characterized by a unique

electronic "push-pull" system, where the electron-donating dimethylamino group pushes

electron density through the conjugated π-system to the electron-withdrawing carbonyl group.

[1] This conjugation is critical as it significantly influences the vibrational frequencies of the

involved functional groups.

The primary functional groups amenable to FT-IR analysis are:

Aromatic Ring: A monosubstituted phenyl group.

α,β-Unsaturated Ketone: A carbonyl group (C=O) conjugated with a carbon-carbon double

bond (C=C).

Enamine System: A tertiary amine (dimethylamino group) attached to a vinyl carbon.
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Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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